molecular formula C13H15BrN4O B6645029 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide

5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide

Cat. No. B6645029
M. Wt: 323.19 g/mol
InChI Key: FDEKSUXSAATVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has a bromine atom substituted at the fifth position, along with a pyrazole ring and a carboxamide group.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide involves the inhibition of CDK2 and GSK-3β enzymes. CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis. GSK-3β is involved in various signaling pathways, and its inhibition can lead to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation by reducing the production of inflammatory cytokines, and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments is its high potency and specificity towards CDK2 and GSK-3β enzymes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, further studies can be done to optimize its synthesis method and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-bromo-3-chloropyridine with 1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against several enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in the regulation of cell cycle and signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

5-bromo-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-8(2)12-11(7-18(3)17-12)16-13(19)9-4-10(14)6-15-5-9/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEKSUXSAATVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1NC(=O)C2=CC(=CN=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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